molecular formula C11H15NO5S B5126855 methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate CAS No. 115175-24-1

methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate

Cat. No. B5126855
CAS RN: 115175-24-1
M. Wt: 273.31 g/mol
InChI Key: SESUIUKYDPVSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate, also known as DMSB, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has shown potential in various biological applications, including as a fluorescent probe for imaging and as an inhibitor of certain enzymes. In

Scientific Research Applications

Methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate has been used in various scientific research applications, including as a fluorescent probe for imaging. It has been shown to selectively bind to lysosomes in living cells and can be used to visualize lysosomal morphology and function. methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate has also been used as an inhibitor of certain enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate has been reported to have antimicrobial activity against certain bacterial strains.

Mechanism of Action

The mechanism of action of methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes by binding to their active sites. For example, methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate has been shown to inhibit carbonic anhydrase by binding to its zinc ion, which is essential for its catalytic activity.
Biochemical and Physiological Effects:
methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate has been reported to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate has also been reported to inhibit the growth of certain cancer cells by blocking the cell cycle at the G2/M phase. Additionally, methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate in lab experiments is its high purity and yield, which ensures consistent results. Additionally, methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate has been shown to be stable under various conditions, making it suitable for long-term storage. However, one limitation of using methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate is its potential toxicity, which may affect the viability of cells or organisms being studied. Therefore, proper precautions should be taken when handling methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate in lab experiments.

Future Directions

There are several future directions for research on methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further research is needed to understand the mechanism of action of methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate and its interaction with enzymes and other biomolecules. Finally, the development of new synthesis methods for methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate may lead to improved yields and purity, which could enhance its potential for scientific research applications.
Conclusion:
In conclusion, methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate is a chemical compound that has shown potential in various scientific research applications, including as a fluorescent probe for imaging and as an inhibitor of certain enzymes. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate may lead to new insights into its potential for therapeutic applications and its interaction with biomolecules.

Synthesis Methods

The synthesis of methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate involves the reaction of 5-hydroxy-2-methoxybenzoic acid with dimethylsulfamoyl chloride in the presence of a base. The resulting product is then treated with methyl iodide to obtain methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate. This method has been reported to yield high purity and yield of methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate.

properties

IUPAC Name

methyl 5-(dimethylsulfamoyl)-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-12(2)18(14,15)8-5-6-10(16-3)9(7-8)11(13)17-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESUIUKYDPVSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701221125
Record name Methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701221125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate

CAS RN

115175-24-1
Record name Methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115175-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701221125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.